molecular formula C10H18N2O3 B11890750 Methyl 2-(azepane-2-carboxamido)acetate

Methyl 2-(azepane-2-carboxamido)acetate

Cat. No.: B11890750
M. Wt: 214.26 g/mol
InChI Key: FXGDKUGGJZKWAZ-UHFFFAOYSA-N
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Description

Methyl 2-(azepane-2-carboxamido)acetate is a heterocyclic compound with the molecular formula C10H18N2O3. It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azepane-2-carboxamido)acetate typically involves the reaction of azepane-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azepane-2-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 2-(azepane-2-carboxamido)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(azepane-2-carboxamido)acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azepane-2-carboxamido)acetate is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to six- and five-membered rings. This uniqueness makes it valuable for exploring new chemical space and developing novel compounds with potentially unique biological activities .

Biological Activity

Methyl 2-(azepane-2-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. This structural motif is known to influence the compound's biological interactions significantly. The presence of the carboxamide group enhances its solubility and potential interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of compounds with similar structures to this compound. For instance, azepano-triterpenoids have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (MTB) strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µM for certain derivatives .

CompoundMIC (µM)Activity Type
Azepano-lupeol≤4Highly Active
Hydrazido-hydrazone0.5Lead Compound
A-azepano-28-cinnamoyloxybetulin2Lead Derivative

The structural modifications in these compounds often correlate with enhanced biological activities, suggesting that similar modifications in this compound could lead to improved efficacy against microbial pathogens.

The mechanism by which azepane-containing compounds exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. For example, azepano-triterpenoids were found to inhibit RNA polymerase in MTB, a critical enzyme for bacterial transcription . Understanding these mechanisms can guide future research in optimizing the biological activity of this compound.

Case Studies

Case Study 1: Antitubercular Activity
A study investigated various azepano derivatives for their antitubercular properties. This compound was included in a series of compounds tested against both drug-sensitive and drug-resistant strains of MTB. The results indicated that derivatives with higher lipophilicity showed better penetration and activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another study focusing on SAR, modifications at the C3 or C28 positions of triterpenoids were shown to significantly enhance their antimycobacterial activity. This suggests that similar strategic modifications to this compound could be explored to optimize its therapeutic potential .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(azepane-2-carbonylamino)acetate

InChI

InChI=1S/C10H18N2O3/c1-15-9(13)7-12-10(14)8-5-3-2-4-6-11-8/h8,11H,2-7H2,1H3,(H,12,14)

InChI Key

FXGDKUGGJZKWAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CCCCCN1

Origin of Product

United States

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